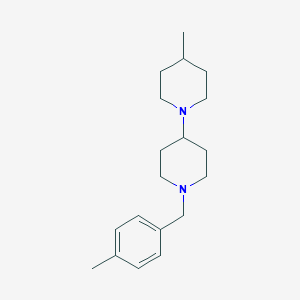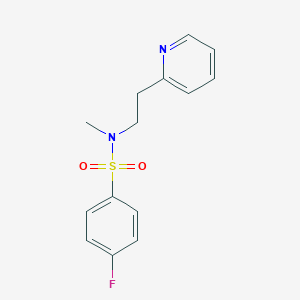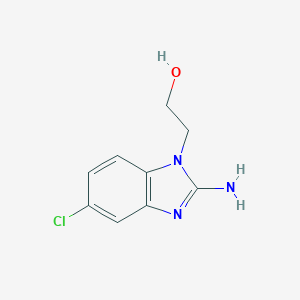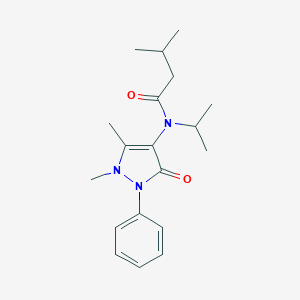
4-methyl-1'-(4-methylbenzyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a benzyl group, with a methyl group attached to the benzyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with 4-methylbenzyl chloride under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the second piperidine ring, often through a cyclization process.
Industrial Production Methods
In industrial settings, the production of 4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted bipiperidines.
科学研究应用
4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methylbenzyl alcohol: Shares the benzyl group but lacks the bipiperidine structure.
4-Methyl-1,2-benzenediol: Contains a benzene ring with hydroxyl groups, differing significantly in structure.
4-Methylimidazole: An imidazole derivative with different chemical properties.
Uniqueness
4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties
属性
分子式 |
C19H30N2 |
|---|---|
分子量 |
286.5 g/mol |
IUPAC 名称 |
1-[(4-methylphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C19H30N2/c1-16-3-5-18(6-4-16)15-20-11-9-19(10-12-20)21-13-7-17(2)8-14-21/h3-6,17,19H,7-15H2,1-2H3 |
InChI 键 |
MVSCFPZAXZUDED-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)C |
规范 SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]-1-BENZENESULFONAMIDE](/img/structure/B246865.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
METHANONE](/img/structure/B246879.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)

